6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine
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Overview
Description
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether is a chemical compound with the molecular formula C14H14N4OS It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a phenyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether typically involves the reaction of 2-methylphenol with 2-(9H-purin-6-ylsulfanyl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether can undergo various chemical reactions, including:
Oxidation: The phenyl ether moiety can be oxidized to form quinones.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the purine ring under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The compound’s purine moiety allows it to mimic natural substrates, leading to competitive inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether
- 4-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether
Uniqueness
2-methylphenyl [2-(9H-purin-6-ylsulfanyl)ethyl] ether is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.
Properties
CAS No. |
314036-24-3 |
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Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4OS/c1-10-4-2-3-5-11(10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
InChI Key |
LAOLFSUJAHLPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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